molecular formula C8H11NS B071734 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine CAS No. 180340-57-2

5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Cat. No. B071734
CAS RN: 180340-57-2
M. Wt: 153.25 g/mol
InChI Key: BXQBADSCRTXJPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine has been explored through various methods. Frehel et al. (1985) described two new routes to synthesize this compound starting from 2-(2-thienyl)ethylamine or its N-(2-chlorobenzyl) derivative, introducing a novel ring expansion method from a dihydropyridinium derivative (Frehel, Badorc, Pereillo, & Maffrand, 1985). Another approach by Daly et al. (1988) involved the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene leading to thieno[2,3-d]azepines, showcasing a method based on light-induced reactions (Daly, Iddon, Suschitzky, Jordis, & Sauter, 1988).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been the subject of several studies. For example, Acosta et al. (2015) have compared the molecular structures of closely related 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines, providing insights into the conformation and assembly differences despite similar molecular frameworks (Acosta, Jurado, Palma, Cobo, & Glidewell, 2015).

Chemical Reactions and Properties

The reactivity of this compound includes its participation in various chemical reactions to form new compounds. Nedolya et al. (2008) reported on a novel method for forming the azepine ring, demonstrating the versatility of this compound in synthetic chemistry (Nedolya, Tarasova, Volostnykh, & Albanov, 2008).

Scientific Research Applications

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQBADSCRTXJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473027
Record name 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180340-57-2
Record name 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 21.2 g of 5,6,7,8-tetra-hydro-4H-thieno[3,2-b]azepin-5-one in 100 ml of tetrahydrofuran under argon, chilled to 0° C. is added 25.2 ml of a 10.0 molar solution of borane-dimethylsulfide in tetrahydrofuran. The solution is stirred at room temperature for 16 hours and is refluxed for 5 hours. The mixture is cooled to room temperature and 85 ml of methanol added dropwise (exotherm). The solvent is removed and 100 ml of methanol is added (2 times) and after each addition the solvent is removed. To the residual solid (dried under vacuum) is added 126 ml of 2N NaOH and the mixture refluxed 3 hours. The mixture is chilled (2 hours) and extracted with dichloromethane. The extract is dried (Na2SO4) and the solvent removed to give 15.4 g of brown solid, m.p. 55°-57° C. A sample (3 g) is sublimed to give 2.6 g of crystals, m.p. 64°-65° C.
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Synthesis routes and methods III

Procedure details

A solution of 6,7-dihydro-5H-benzo[b]thiophen-4-one oxime (1.67 g) in dry dichloromethane (100 mL) was cooled to 0°. Following dropwise addition of diisobutylaluminum hydride (50 ml, 1 M in hexanes), the mixture was stirred at 0° for three hours and then diluted with dichloromethane (50 mL). Sodium fluoride (8.4 g) was added, followed by water (2.7 mL). The reaction mixture was stirred vigorously for 30 minutes, then filtered, and concentrated to provide the title compound (0.81 g) as a white solid.
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2.7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Reactant of Route 3
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Reactant of Route 4
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Reactant of Route 5
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Reactant of Route 6
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

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